3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide is a heterocyclic compound with a molecular formula of C9H10N2OS. It is characterized by a benzoxazine ring fused with a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method includes the reaction of an amine with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate, which then reacts with a phenol derivative at elevated temperatures to form the oxazine ring . Another approach involves the use of anhydrous sodium sulfate and potassium carbonate under heating conditions .
Industrial Production Methods
This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anti-cancer agent, given its ability to inhibit certain cellular pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide exerts its effects involves interactions with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
- 3,4-Dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester
- 3,4-Dihydro-2H-1,4-benzoxazine-2-acetates
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-6-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research .
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-6-carbothioamide |
InChI |
InChI=1S/C9H10N2OS/c10-9(13)6-1-2-8-7(5-6)11-3-4-12-8/h1-2,5,11H,3-4H2,(H2,10,13) |
InChI Key |
WKDFJFLANYTRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.